N-[(3S)-Oxan-3-yl]prop-2-enamide
Beschreibung
N-[(3S)-Oxan-3-yl]prop-2-enamide, also designated as fisogatinib (INN: World Health Organization), is a synthetic small-molecule tyrosine kinase inhibitor with antineoplastic properties . Its systematic IUPAC name is N-[(3S,4S)-3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl]prop-2-enamide. The compound features a prop-2-enamide (acrylamide) backbone linked to a substituted tetrahydropyran (oxan) ring, with stereochemistry at the 3S and 4S positions critical for its biological activity. Fisogatinib targets kinase signaling pathways, making it relevant in oncology research .
Eigenschaften
IUPAC Name |
N-[(3S)-oxan-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(10)9-7-4-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRDESXTCEHSS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-Oxan-3-yl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under specific conditions. One common method includes the use of electrophilic activation of amides, which can be achieved using reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of N-[(3S)-Oxan-3-yl]prop-2-enamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S)-Oxan-3-yl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N-[(3S)-Oxan-3-yl]prop-2-enamide include triflic anhydride, LiHMDS, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while reduction can produce simpler amide compounds.
Wissenschaftliche Forschungsanwendungen
N-[(3S)-Oxan-3-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(3S)-Oxan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Natural Sources
Several prop-2-enamide derivatives have been isolated from natural sources, particularly plants. For example, Lycium yunnanense roots yield multiple acrylamide derivatives with anti-inflammatory activity (Table 1). Key examples include:
- Compound 4 : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]prop-2-enamide
- Compound 10 : N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide
- Compound 12 : Dihydro-feruloyl-5-methoxytyramine
These compounds share the prop-2-enamide core but differ in substituents on the aromatic rings and alkyl side chains. For instance, hydroxyl and methoxy groups dominate their structures, which enhance hydrogen-bonding interactions and solubility .
Table 1: Anti-Inflammatory Activity of Natural Prop-2-enamide Derivatives
In contrast, fisogatinib lacks phenolic hydroxyl groups but incorporates a quinazoline-linked dichloro-dimethoxyphenyl moiety and a tetrahydropyran ring. This structural divergence shifts its therapeutic application from anti-inflammatory to anticancer .
Functional and Pharmacological Differences
- Bioactivity : Natural prop-2-enamides exhibit anti-inflammatory effects (IC50 <17.21 μM) via modulation of inflammatory mediators like COX-2 . Fisogatinib, however, inhibits tyrosine kinases, disrupting oncogenic signaling pathways .
- Solubility and Bioavailability : Hydroxyl groups in natural analogs improve aqueous solubility, whereas fisogatinib’s dichloro-dimethoxyphenyl and tetrahydropyran groups enhance lipophilicity, favoring membrane permeability and blood-brain barrier penetration .
- Synthetic Accessibility : Natural analogs require complex extraction and purification , while fisogatinib is synthesized via modular coupling reactions (e.g., CDI-mediated amide bond formation), similar to methods described for other acrylamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
